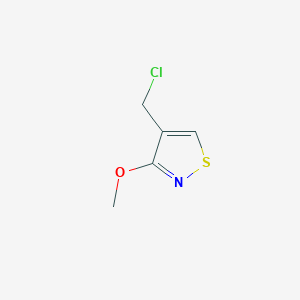

4-(Chloromethyl)-3-methoxy-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-8-5-4(2-6)3-9-7-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYOAHKLAAGUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 3 Methoxy 1,2 Thiazole and Analogous Structures

Foundational Thiazole (B1198619) Ring Construction Routes

The formation of the thiazole heterocyclic system is the initial critical step. While the target compound is a 1,2-thiazole (isothiazole), the foundational methods often discussed are for the more common 1,3-thiazole isomer. These routes provide insight into the general principles of heterocyclic ring formation.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a cornerstone in the preparation of 1,3-thiazole derivatives. bepls.com The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide. bepls.comwikipedia.org This reaction reliably produces 1,3-thiazoles with various alkyl, aryl, or heterocyclic substituents.

Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. bepls.com These variants often utilize green chemistry principles such as ultrasonic irradiation or the use of reusable catalysts like silica-supported tungstosilisic acid. bepls.com Multi-component, one-pot procedures are also common, where the α-haloketone, thioamide, and another component (e.g., a substituted benzaldehyde) are reacted together to build more complex thiazole derivatives in a single step. bepls.com

Table 1: Variants of the Hantzsch Thiazole Synthesis

| Variant | Key Reagents | Conditions | Advantages |

| Classical Hantzsch | α-Haloketone, Thioamide | Conventional Heating | Foundational, reliable |

| One-Pot, Multi-component | α-Haloketone, Thiourea, Aldehyde | Reusable catalyst (e.g., SiW/SiO2) | High efficiency, atom economy |

| Ultrasonic Irradiation | α-Haloketone, Thiourea, Aldehyde | Room temperature, ultrasonic activation | Reduced reaction time, mild conditions |

| Microwave-Assisted | Ethyl bromopyruvate, Thioamides | Microwave irradiation, catalyst-free | Rapid synthesis, high yields |

Other Cyclization Strategies for Thiazole Formation

Beyond the Hantzsch synthesis for 1,3-thiazoles, a variety of other cyclization strategies exist for forming both 1,3- and 1,2-thiazole rings. For the synthesis of 1,2-thiazoles (isothiazoles), a primary method involves the cyclization of compounds that already contain the necessary nitrogen, sulfur, and carbon atoms in a specific sequence, such as N–C–C–C–S fragments.

Other notable methods for 1,3-thiazole synthesis include:

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

From Propargyl Alcohols : In the presence of a calcium catalyst, propargyl alcohols can react with thioamides in a chemo- and stereoselective manner to yield functionalized thiazoles. nih.gov This process involves an initial reaction to form an allene (B1206475) intermediate, followed by a regioselective 5-exo-dig cyclization. nih.gov

Copper-Catalyzed Oxidative Cyclization : A modern approach involves the copper-catalyzed reaction of simple starting materials like aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant to construct the thiazole ring. organic-chemistry.org

Introduction and Functionalization of the Chloromethyl Group

Once the thiazole ring is formed, or during its formation, the chloromethyl group must be introduced at the C4 position. This can be achieved through direct reaction on the ring or by using precursors that already contain the required side chain.

Direct Chloromethylation Approaches

Direct chloromethylation of a pre-formed thiazole ring is a potential route, though it can be challenging. This electrophilic substitution reaction typically uses reagents like formaldehyde (B43269) and hydrogen chloride or chloromethyl methyl ether. However, the thiazole ring's reactivity can lead to issues with selectivity and the potential for polymerization or reaction at other positions, particularly the electron-rich C5 position. pharmaguideline.com The harsh, acidic conditions required are not always compatible with other functional groups on the molecule. google.com

Precursors and Halogenation Reactions for Chloromethyl Side Chains

A more controlled and widely used strategy involves building the thiazole ring from a precursor that already contains a chloromethyl or a readily convertible group.

One effective method starts with the reaction of a thioamide with a dihalopropanone, such as 1,3-dichloropropanone. google.com This reaction forms a 4-chloromethyl-4-hydroxy-2-thiazoline intermediate, which is subsequently dehydrated using an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the aromatic 4-chloromethylthiazole. google.com

Another important precursor-based route involves the chlorination of allyl isothiocyanate derivatives. semanticscholar.org For instance, 3-chloro-1-propenylisothiocyanate, derived from 1,3-dichloropropene, undergoes chlorination to cyclize and form 2-chloro-5-chloromethylthiazole. semanticscholar.orggoogle.com While this specific example yields a 5-chloromethyl derivative, the principle of using a substituted precursor that cyclizes upon halogenation is a key strategy.

Alternatively, a hydroxymethyl group can be introduced first, followed by a halogenation reaction. A 4-(hydroxymethyl)thiazole can be synthesized and subsequently treated with a chlorinating agent like thionyl chloride or phosphorus oxychloride to convert the alcohol to the desired chloromethyl group.

Table 2: Comparison of Methods for Introducing a Chloromethyl Group

| Method | Starting Materials | Key Steps | Notes |

| Dehydration of Hydroxythiazoline | Thioamide, 1,3-Dichloropropanone | 1. Cyclocondensation to form hydroxythiazoline intermediate. 2. Dehydration with SOCl₂ or PCl₅. | Provides good control over the position of the chloromethyl group. google.com |

| Chlorination of Isothiocyanates | Allyl isothiocyanate derivatives | Chlorination-cyclization reaction. | Versatile method for producing chloro- and chloromethyl-substituted thiazoles. semanticscholar.orggoogle.com |

| Halogenation of Hydroxymethyl Precursor | 4-(Hydroxymethyl)thiazole | Conversion of alcohol to chloride using SOCl₂ or similar reagents. | A standard functional group transformation. |

| Direct Chloromethylation | Pre-formed thiazole ring | Reaction with formaldehyde/HCl. | Can suffer from low selectivity and harsh conditions. pharmaguideline.com |

Methodologies for Introducing the Methoxy (B1213986) Moiety at Specific Thiazole Positions

The final structural feature, the methoxy group at the C3 position of the 1,2-thiazole ring, is typically introduced via nucleophilic aromatic substitution (SNAr). This reaction requires a precursor with a good leaving group, such as a halogen atom, at the target position.

For isothiazole (B42339) systems, a 3-halo-1,2-thiazole derivative serves as an excellent substrate for this transformation. The reaction proceeds by treating the halogenated thiazole with a strong nucleophile like sodium methoxide (B1231860) (NaOMe) in a suitable solvent. The methoxide ion attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the 3-methoxy-1,2-thiazole product. The reactivity of halogens on the thiazole ring towards nucleophilic substitution depends on their position, with halogens at certain positions being more readily displaced. ias.ac.in

This SNAr strategy is a powerful and general method for introducing alkoxy groups onto heterocyclic rings, provided a suitable halo-substituted precursor can be synthesized.

Etherification Reactions

The introduction of a methoxy group at the 3-position of a 1,2-thiazole ring is commonly achieved through the etherification of a 3-hydroxy-1,2-thiazole precursor. This transformation is typically accomplished via a Williamson-type ether synthesis. In this method, the hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic alkoxide. This intermediate then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methyl ether.

The choice of base and solvent is crucial for the success of the reaction. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) can be used to ensure complete deprotonation. Alternatively, milder conditions using bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or acetone (B3395972) can also be effective, particularly for sensitive substrates. chim.it The reaction is generally run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate and methylating agent.

In some synthetic strategies for analogous structures, alkoxy groups have been introduced at other positions, such as C5, through nucleophilic substitution of a halogen atom. For instance, the reaction of 4,5-dichloro-3-trichloromethylisothiazole with sodium methoxide results in the selective substitution of the chlorine atom at the 5-position to yield 5-alkoxy-4-chloro-3-trichloromethylisothiazoles. researchgate.net This highlights the regiochemical considerations in the functionalization of the isothiazole ring.

Strategic Placement via Precursors

An alternative to post-synthesis functionalization is the strategic use of precursors that already contain the required methoxy and chloromethyl (or a precursor to it) functionalities. The synthesis of the 1,2-thiazole ring itself can be accomplished through various cyclization strategies. A common approach involves the oxidative cyclization of γ-iminothioamides or the reaction of enamines with thionyl chloride.

For the synthesis of 4-(chloromethyl)-3-methoxy-1,2-thiazole, a hypothetical precursor-based approach could involve a starting material that contains the O-methylated enamine and an appropriately positioned group that can be converted to a chloromethyl function. For example, a precursor containing a hydroxymethyl group could be utilized, which is then chlorinated in a later step using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The synthesis of 4-halomethyl-1,3-thiazoles has been achieved by reacting a thioamide with a dihalopropanone to form a hydroxythiazoline intermediate, which is subsequently dehydrated and halogenated. google.com A similar strategy adapted for the 1,2-thiazole ring would require a different set of starting materials designed to form the S-N bond of the isothiazole core.

Multistep Synthesis and Optimization for Substituted Thiazoles

Reaction Condition Optimization (Temperature, Solvent, Catalyst)

Optimizing reaction conditions is fundamental to successful synthesis. Key parameters include temperature, solvent, and the use of catalysts.

Temperature: Temperature control is vital. For instance, in the mesylation of 2-amino-(4-chloromethyl)thiazole, the reaction is initiated at 0-5 °C to control the exothermic addition of mesyl chloride before proceeding at room temperature. asianpubs.org Dehydration reactions to form the thiazole ring from a thiazoline (B8809763) precursor may require heating to 50 °C to ensure completion. google.com

Solvent: The choice of solvent can significantly impact reaction outcomes, including yield and reaction time. The synthesis of Hantzsch thiazole derivatives has been shown to be efficient in environmentally benign solvents like water under microwave conditions. mdpi.com For etherification and nucleophilic substitution reactions, polar aprotic solvents like DMF, DCM, or acetonitrile are often preferred as they effectively solvate cations while leaving the nucleophile relatively free. chim.it

Catalyst: Catalysts can accelerate reactions and improve yields. The one-pot synthesis of Hantzsch thiazoles has been effectively performed using silica-supported tungstosilisic acid, a reusable and environmentally friendly catalyst. mdpi.com In other cases, phase-transfer catalysts may be employed to facilitate reactions between reagents in immiscible phases.

| Reaction Type | Parameter | Conditions | Purpose / Outcome |

| Etherification | Base/Solvent | K₂CO₃ / Acetonitrile | Mild conditions for methylation of hydroxythiazoles. chim.it |

| Dehydration | Temperature | 35-50 °C | Drive reaction to completion, forming the aromatic thiazole ring. google.com |

| Cyclization | Catalyst | Silica Supported Acid | Green, efficient synthesis of thiazole core with catalyst reusability. mdpi.com |

| Chlorination | Reagent | Thionyl Chloride (SOCl₂) | Conversion of hydroxymethyl groups to chloromethyl groups. google.com |

Regioselectivity and Stereoselectivity in Thiazole Functionalization

Regioselectivity refers to the preferential reaction at one position over another. In the functionalization of the 1,2-thiazole ring, the inherent electronic properties of the ring direct incoming reagents. Nucleophilic substitution reactions on di-substituted isothiazoles, such as 4,5-dichloroisothiazole, have shown a preference for substitution at the C5 position. researchgate.net

Conversely, electrophilic substitution reactions, such as chloromethylation, are directed by the existing substituents on the ring. The introduction of a chloromethyl group onto a heteroaromatic ring is often achieved through reactions like the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride. thieme-connect.de The position of this substitution (e.g., C4 vs. C5) on the 3-methoxy-1,2-thiazole ring would depend on the directing effects of the methoxy group and the sulfur and nitrogen heteroatoms. Stereoselectivity is generally not a factor in the synthesis of the aromatic thiazole ring itself but can be relevant when chiral centers are present in the substituents.

Yield and Purity Enhancement Techniques

Maximizing yield and ensuring high purity are crucial for the practical application of synthesized compounds. Several techniques are employed to achieve these goals.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. This technique has been successfully applied to the synthesis of various thiazole derivatives. mdpi.com

Purification Methods: Rigorous purification is essential for isolating the target compound. Common methods include recrystallization, which is effective for obtaining high-purity crystalline solids, and column chromatography, which separates the desired product from byproducts and unreacted starting materials based on differential adsorption to a stationary phase. The purity of the final product is typically assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analytical and Spectroscopic Characterization of Synthesized Thiazoles

The unambiguous identification of this compound and its analogs relies on a combination of analytical and spectroscopic techniques. Each method provides specific information about the molecule's structure, composition, and purity.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methoxy protons (O-CH₃) around δ 3.9-4.1 ppm, a singlet for the chloromethyl protons (CH₂Cl) around δ 4.6-4.8 ppm, and a singlet for the proton at the C5 position of the thiazole ring. asianpubs.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the methoxy carbon, the chloromethyl carbon, and the three carbons of the 1,2-thiazole ring.

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorption bands would include C-H stretching for the methyl and methylene (B1212753) groups, C-O stretching for the methoxy ether linkage, and C=N and C=C stretching vibrations characteristic of the thiazole aromatic ring. mdpi.com

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom. asianpubs.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the calculated theoretical values to confirm the empirical formula.

| Technique | Expected Data for this compound |

| ¹H NMR | Singlet (3H, -OCH₃) at ~δ 3.9-4.1 ppm; Singlet (2H, -CH₂Cl) at ~δ 4.6-4.8 ppm; Singlet (1H, C5-H) |

| IR (cm⁻¹) | C-O stretching (~1250 cm⁻¹); C=N and C=C stretching (~1600-1500 cm⁻¹) |

| Mass Spec. | Molecular ion peak (M⁺); Isotopic peak (M+2) with ~1/3 intensity of M⁺ due to ³⁷Cl |

| Elem. Anal. | %C, %H, %N, %S, %Cl values corresponding to the molecular formula C₅H₆ClNOS |

Advanced Spectroscopic Techniques (NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for detailing the structure of thiazole derivatives. nih.gov For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to each type of proton in the molecule.

Chloromethyl Protons (-CH₂Cl): A singlet is anticipated for the two protons of the chloromethyl group. In analogous structures like 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-(chloromethyl)-1,3-thiazole, the -CH₂Cl protons appear as a singlet at approximately δ 4.66 ppm. mdpi.com

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to produce a sharp singlet. In various methoxy-substituted thiazole and acridine (B1665455) derivatives, these signals are typically observed in the range of δ 3.71-3.86 ppm. researchgate.netnih.gov

Thiazole Ring Proton (=CH-): The single proton on the thiazole ring at the 5-position would appear as a singlet. The chemical shift of this proton is influenced by the electronic environment of the heterocyclic ring; for example, the thiazole proton in 4-(chloromethyl)-2-(aryl)thiazole derivatives is observed around δ 6.86 ppm. mdpi.com

The ¹³C NMR spectrum would complement this data, showing distinct signals for each of the five carbon atoms in the molecule, including the chloromethyl carbon, the methoxy carbon, and the three carbons of the 1,2-thiazole ring. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. mdpi.com The spectrum of this compound is expected to show several key absorption bands.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. researchgate.nettsijournals.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1650-1450 cm⁻¹ range. researchgate.netmdpi.com

C-O Stretching: The C-O stretching of the methoxy group would likely appear as a strong band between 1250 cm⁻¹ and 1000 cm⁻¹. researchgate.netnih.gov

C-Cl Stretching: The vibration associated with the C-Cl bond is typically found in the 800-600 cm⁻¹ region.

Thiazole Ring Vibrations: Characteristic vibrations of the thiazole ring itself are generally found at 1099-705 cm⁻¹. researchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₂-, -CH₃) | 3000 - 2850 |

| C=N / C=C Stretch (Thiazole Ring) | 1650 - 1450 |

| C-O Stretch (Methoxy) | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. rsc.org For this compound (C₅H₆ClNOS), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net Fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) or the methoxy group (-OCH₃), providing further structural evidence. researchgate.net

Elemental Composition Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. contractlaboratory.comelementar.com This method is fundamental for confirming the empirical and molecular formula of a newly synthesized substance. velp.comwikipedia.org The process, often called CHNS analysis, involves combusting a small, precisely weighed sample in an oxygen-rich environment. oealabs.com The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the mass percentages of each element. contractlaboratory.com

For this compound, with the molecular formula C₅H₆ClNOS, the theoretical elemental composition can be calculated based on its molecular weight of 163.63 g/mol . The experimental results from an elemental analyzer must align closely with these theoretical values to verify the compound's purity and confirm its chemical formula. ekb.eg

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 36.70 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.70 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.67 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.56 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.78 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 19.59 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. medwinpublishers.com This method provides precise data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and stereochemistry. rsc.org

While a specific crystal structure for this compound is not publicly available, studies on analogous 1,2-thiazole (isothiazole) and other thiazole derivatives have confirmed the planarity of the heterocyclic ring system. medwinpublishers.comnih.gov An X-ray diffraction study of this compound would be expected to:

Confirm the 1,2-thiazole ring structure and the substitution pattern.

Provide precise measurements of the C-S, S-N, N=C, C=C, and C-C bond lengths within the ring, confirming its aromatic character. medwinpublishers.com

Detail the bond angles within the molecule, including the geometry around the substituent groups.

Elucidate the crystal packing arrangement, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that might be present in the solid state. rsc.org

This technique remains the gold standard for absolute structure determination in the solid phase. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 3 Methoxy 1,2 Thiazole

Reactivity Profiles of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the thiazole (B1198619) ring is a primary site for chemical modification, primarily through nucleophilic substitution reactions. This functionality serves as a versatile handle for introducing a wide array of other functional groups and for building more complex molecular architectures.

Nucleophilic Substitution Reactions (SN1, SN2)

The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by nucleophiles. wikipedia.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step. libretexts.org The rate of this reaction is dependent on the concentration of both the thiazole substrate and the incoming nucleophile. libretexts.org

The general scheme for an SN2 reaction at the chloromethyl group is as follows: Nu:⁻ + R-CH₂Cl → R-CH₂-Nu + Cl⁻ Where R represents the 3-methoxy-1,2-thiazol-4-yl group and Nu:⁻ is the nucleophile.

Factors influencing the SN2 reactivity include the nature of the nucleophile, the solvent, and the steric environment around the reaction center. Stronger nucleophiles will react more readily. nih.gov Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its reactivity.

While the SN2 pathway is predominant for primary halides like the chloromethyl group, a unimolecular (SN1) mechanism is less likely but could be considered under specific conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in highly polar, protic solvents. However, the stability of the primary carbocation that would be formed is low, making the SN1 pathway energetically unfavorable.

Applications in Alkylation and Derivatization

The susceptibility of the chloromethyl group to nucleophilic attack makes 4-(chloromethyl)-3-methoxy-1,2-thiazole a valuable alkylating agent. It can be used to introduce the 3-methoxy-1,2-thiazol-4-ylmethyl moiety onto various nucleophilic substrates. This has significant applications in the synthesis of more complex molecules and in the derivatization of existing compounds to modify their biological or physical properties.

Common nucleophiles used in these reactions include:

Thiophenols: Reaction with thiophenols in the presence of a base like sodium ethoxide can yield arylthio methylthiazoles. asianpubs.org

Amines: Primary and secondary amines can displace the chloride to form the corresponding aminomethylthiazoles.

Alcohols and Phenols: Alkoxides and phenoxides can react to form ethers.

Cyanide: The cyanide ion can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These derivatization reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its pharmacological profile.

Table 1: Examples of Nucleophilic Substitution Reactions and Products

NNNNTransformations of the Thiazole Heterocycle

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the methoxy (B1213986) and chloromethyl substituents. medwinpublishers.com

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

Electrophilic Aromatic Substitution (SEAr): The thiazole ring itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. slideshare.net However, the 3-methoxy group is an activating, ortho-, para-directing group. In the context of the 1,2-thiazole ring, this would direct incoming electrophiles primarily to the 5-position. The chloromethyl group at the 4-position is weakly deactivating. Therefore, electrophilic substitution, if it occurs, would be expected to take place at the C5 position. nih.gov

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For instance, nitration would likely require harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 5-position. slideshare.netrsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the thiazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. pharmaguideline.com The positions most susceptible to nucleophilic attack are typically C2 and C5. nih.govpharmaguideline.com In the case of this compound, the presence of the electron-donating methoxy group at C3 would further disfavor nucleophilic attack on the ring itself. Therefore, direct nucleophilic substitution on the thiazole ring is less likely compared to the substitution at the chloromethyl group.

Oxidation and Reduction Pathways of the Thiazole Core

Oxidation: The thiazole ring is relatively stable to oxidation. pharmaguideline.com However, strong oxidizing agents can lead to the oxidation of the sulfur atom, forming a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org Oxidation can also occur at the nitrogen atom to give the corresponding N-oxide. wikipedia.org The specific outcome would depend on the oxidant used and the reaction conditions. For instance, meta-chloroperoxybenzoic acid (mCPBA) is a common reagent for N-oxidation of heterocyclic compounds. wikipedia.org

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and ring cleavage. slideshare.netpharmaguideline.com This process can be useful for the synthesis of non-heterocyclic compounds from thiazole precursors. Other reducing agents might selectively reduce substituents without affecting the thiazole core.

Ring-Opening and Rearrangement Reactions

Table 2: Summary of Thiazole Ring Transformations

Reactivity of the Methoxy Substituent

The methoxy group at the C3 position of the 1,2-thiazole ring is a key determinant of the molecule's reactivity profile. As an electron-donating group, it influences the electron density distribution within the heterocyclic system and is itself susceptible to specific chemical transformations.

The methoxy group, an ether linkage, can be cleaved to unveil a hydroxyl group, a process known as demethylation. This transformation is typically achieved under stringent conditions using strong acids or Lewis acids. Common reagents for ether cleavage include boron tribromide (BBr₃) and strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).

The mechanism of acid-catalyzed ether cleavage generally involves the initial protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). Subsequently, a nucleophile, such as a halide ion, attacks the methyl carbon in an Sₙ2 reaction. Given that the other carbon is part of an aromatic ring, nucleophilic attack at this position is disfavored.

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron Tribromide (BBr₃) | Anhydrous dichloromethane, often at low temperatures (e.g., -78 °C to room temperature) | Lewis acid-assisted cleavage |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution (e.g., 48%), often with heating | Sₙ2 reaction after protonation |

Cycloaddition Reactions Involving Thiazole Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. Heterocyclic compounds like thiazoles can participate in such reactions, although their aromatic character can sometimes reduce their reactivity as dienes or dienophiles.

Diels-Alder Reactions: The 1,2-thiazole ring system, in principle, could act as a diene in a [4+2] cycloaddition reaction. However, this often requires high temperatures due to the energy barrier of disrupting the aromaticity of the thiazole ring researchgate.net. In some cases, substituted thiazoles, particularly those with electron-donating groups, can undergo Diels-Alder reactions, leading to the formation of more complex heterocyclic systems researchgate.netnih.govbeilstein-journals.orguzh.ch. For this compound, the electron-donating methoxy group might enhance its reactivity as a diene component.

1,3-Dipolar Cycloadditions: 1,2-Thiazole derivatives can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. These reactions involve a 1,3-dipole reacting with a π-system to form a five-membered ring wikipedia.orgwikipedia.orgyoutube.com. For instance, isothiazole (B42339) derivatives have been shown to undergo 1,3-dipolar cycloadditions with nitrile oxides researchgate.net. The C4=C5 double bond of this compound could potentially serve as the dipolarophile in such reactions clockss.org.

Table 2: Potential Cycloaddition Reactions of 1,2-Thiazole Derivatives

| Reaction Type | Role of Thiazole Derivative | Potential Reactant | Expected Product |

|---|---|---|---|

| Diels-Alder [4+2] | Diene | Alkynes, Alkenes | Fused heterocyclic systems |

The regioselectivity of these reactions would be influenced by the electronic effects of the substituents on the thiazole ring researchgate.netclockss.org.

Coordination Chemistry: Thiazole as a Ligand

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are well-known to act as ligands in coordination chemistry, forming complexes with various metal ions ijper.orglookchem.comorientjchem.orgekb.egresearchgate.netnih.govresearchgate.net. The nitrogen atom of the thiazole ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The sulfur atom can also participate in coordination, though it is generally a softer donor than nitrogen.

For this compound, the primary coordination site is expected to be the ring nitrogen atom. The presence of the methoxy and chloromethyl substituents could influence the ligand's electronic properties and steric hindrance around the coordination site. The electron-donating methoxy group might enhance the basicity of the ring nitrogen, potentially strengthening its coordination to metal ions.

Table 3: Potential Coordination Modes of this compound

| Metal Ion | Potential Coordination Site(s) | Expected Geometry (example) |

|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II) | Ring Nitrogen (N2) | Tetrahedral or Octahedral |

The formation of metal complexes with thiazole-based ligands has been extensively studied, and these complexes often exhibit interesting catalytic and biological properties ijper.orguchicago.edu. While there are no specific reports on the coordination chemistry of this compound, it is reasonable to expect it to form stable complexes with a variety of transition metals, acting as a monodentate ligand through its nitrogen atom.

Applications in Advanced Organic Synthesis and Scaffold Development

4-(Chloromethyl)-3-methoxy-1,2-thiazole as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the high reactivity of the chloromethyl group at the C4 position. This group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups and the extension of the molecular framework, enabling its use in the construction of elaborate molecular structures.

The chloromethyl moiety is an excellent handle for forging new carbon-carbon and carbon-heteroatom bonds. Synthetic chemists can leverage this reactivity to append various molecular fragments to the thiazole (B1198619) core. For instance, reaction with nucleophiles such as amines, thiols, or carbanions allows for the straightforward elaboration of the molecule. This versatility is crucial for building libraries of compounds with varied substituents, which is a cornerstone of modern drug discovery and materials science. The thiazole ring itself is a key pharmacophore found in numerous biologically active agents, and this building block provides a direct route to novel analogues. nih.govresearchgate.net

Beyond simple substitution, the bifunctional nature of derivatives made from this compound can be exploited to construct more rigid and complex fused and bridged heterocyclic systems. nih.gov By introducing a nucleophilic group elsewhere in the molecule that has been attached to the chloromethyl position, an intramolecular cyclization reaction can be triggered. This strategy can lead to the formation of novel bicyclic and tricyclic ring systems containing the 1,2-thiazole core. Such constrained molecular architectures are of significant interest in medicinal chemistry as they can offer higher receptor affinity and selectivity. The synthesis of various fused thiazole derivatives has been shown to yield compounds with diverse biological activities, including antidepressant and antineoplastic properties. nih.gov

Development of Novel Molecular Scaffolds for Chemical Biology

The 1,2-thiazole nucleus is a privileged scaffold in chemical biology and medicinal chemistry. Its presence in numerous approved drugs and clinical candidates highlights its favorable pharmacokinetic and pharmacodynamic properties. This compound serves as an ideal starting point for developing new molecular scaffolds tailored for specific biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. These studies require the systematic synthesis and biological evaluation of a series of related analogues to map the molecular features responsible for biological activity. The reactive nature of this compound makes it an excellent platform for such studies. A library of derivatives can be rapidly synthesized by reacting the parent compound with a diverse set of nucleophiles, allowing researchers to probe the effects of modifying the substituent at the C4 position. nih.govnih.gov The methoxy (B1213986) group at the C3 position also influences the electronic properties of the ring and can play a crucial role in binding interactions with biological targets. SAR studies on various thiazole derivatives have confirmed that modifications to the substituent groups can lead to significant changes in biological potency and selectivity. ijper.orgnih.gov

Table 1: Potential Derivatives from this compound for SAR Studies

| Nucleophile | Resulting C4-Substituent | Potential Application Area |

| Piperidine | -CH₂-N(C₅H₁₀) | CNS agents, Anticancer |

| 4-Mercaptobenzoic acid | -CH₂-S-C₆H₄-COOH | Anti-inflammatory, Enzyme inhibitors |

| Sodium azide | -CH₂-N₃ | Click chemistry precursor, Bioactives |

| Diethyl malonate | -CH₂-CH(COOEt)₂ | Synthesis of complex side chains |

The thiazole ring is a core component of many commercially available drugs, demonstrating its acceptance as a key structural motif in medicinal chemistry. sciencescholar.usnih.gov Compounds incorporating this heterocycle exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.netasianpubs.org this compound is a precursor for synthesizing novel compounds that can be screened for biological activity. Its structure provides a foundation for creating lead compounds that can be further optimized. For example, it can be used to synthesize analogues of known drugs or to create entirely new molecular entities designed to interact with specific enzymes or receptors.

The application of thiazole derivatives extends beyond pharmaceuticals into the realm of agrochemicals. researchgate.net Several highly effective herbicides, fungicides, and insecticides contain a thiazole moiety. These compounds often function by inhibiting essential biological processes in weeds, fungi, or insects. The development of new agrochemicals is driven by the need for improved efficacy, better selectivity, and novel modes of action to combat resistance. This compound can serve as a key intermediate in the synthesis of new potential agrochemical candidates, allowing for the creation of novel structures to be tested for their crop protection properties.

Following a comprehensive search for scholarly articles and scientific data, it has been determined that there are no publicly available computational or theoretical investigations specifically focused on the chemical compound This compound .

The requested article structure requires detailed findings from quantum mechanical studies and reaction mechanism elucidations, including molecular geometry, electronic structure analysis (HOMO-LUMO), vibrational and NMR spectroscopy predictions, and transition state characterizations for this particular molecule.

Computational and Theoretical Investigations of 4 Chloromethyl 3 Methoxy 1,2 Thiazole

Reaction Mechanism Elucidation

Reaction Energetics and Kinetics

Computational methods, particularly density functional theory (DFT), are instrumental in studying the thermodynamics and kinetics of chemical reactions involving isothiazole (B42339) derivatives. researchgate.net These calculations can determine the energy profile of a reaction pathway, including the structures and energies of reactants, transition states, and products.

For 4-(Chloromethyl)-3-methoxy-1,2-thiazole, a key reaction of interest is the nucleophilic substitution at the chloromethyl group. This is a common transformation for introducing various functional groups. Theoretical calculations can model the reaction with different nucleophiles (e.g., amines, thiols) to predict the feasibility and rate of the reaction. The activation energy (Ea) and the enthalpy of reaction (ΔH) are critical parameters obtained from these studies. A lower activation energy implies a faster reaction rate.

Table 1: Hypothetical Reaction Energetics for the Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Value (kcal/mol) |

| Energy of Reactants | -850.5 |

| Energy of Transition State | -835.2 |

| Energy of Products | -875.8 |

| Activation Energy (Ea) | 15.3 |

| Enthalpy of Reaction (ΔH) | -25.3 |

Note: These are illustrative values and would need to be calculated using appropriate computational methods.

These theoretical predictions can help in optimizing reaction conditions, such as temperature and solvent, to achieve desired products efficiently.

Molecular Docking and Dynamics Simulations in Scaffold Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule is then placed in the binding site of the protein, and various conformations are sampled to find the one with the best binding affinity, often expressed as a docking score. Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the complex over time.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.2 |

| Key Interacting Residues | LYS72, GLU91, LEU135 |

| Types of Interactions | Hydrogen bond with LYS72, Hydrophobic interactions with LEU135 |

Note: These are illustrative values and would depend on the specific protein target and docking software used.

Such studies are crucial for the rational design of new isothiazole derivatives with improved biological activity. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which are essential for the characterization of new compounds. scilit.com Methods like DFT can calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies corresponding to infrared (IR) and Raman spectra.

The predicted spectra can be compared with experimental data to confirm the structure of a synthesized molecule. Discrepancies between the predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂Cl | 4.65 |

| -OCH₃ | 3.98 |

| H5 (thiazole ring) | 8.12 |

Note: These are illustrative values and would need to be calculated using appropriate computational methods and referenced to a standard.

Reactivity Descriptors and Global/Local Reactivity Analysis

For this compound, these descriptors can predict which atoms are most susceptible to chemical modification. For instance, the Fukui function can highlight the carbon atom of the chloromethyl group as a prime site for nucleophilic attack, while also indicating the reactivity of the thiazole (B1198619) ring itself. physchemres.org

Table 4: Hypothetical Global and Local Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -4.5 eV |

| Hardness (η) | 5.8 eV |

| Electrophilicity Index (ω) | 1.75 eV |

| Fukui Function (f⁻) at C4-CH₂ | 0.25 |

Note: These are illustrative values and would need to be calculated using appropriate computational methods.

This information is invaluable for predicting the regioselectivity of reactions and for designing new synthetic pathways. physchemres.org

Future Directions and Emerging Research Avenues

Exploration of Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for heterocyclic compounds is a major focus of modern chemistry. Future research on 4-(chloromethyl)-3-methoxy-1,2-thiazole is expected to prioritize the adoption of green chemistry principles to minimize environmental impact and improve efficiency. Current synthetic methods for thiazole (B1198619) derivatives often rely on traditional techniques that may involve hazardous solvents, harsh reaction conditions, or metal catalysts. bepls.com

Emerging sustainable approaches that could be adapted for the synthesis of this compound and its analogues include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of ultrasonic irradiation. bepls.combohrium.com The exploration of eco-friendly solvents such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) in place of volatile organic compounds represents another critical avenue. bepls.combohrium.com Furthermore, the development of catalyst-free reactions or the use of recyclable biocatalysts could offer more sustainable and cost-effective production pathways, aligning the synthesis of this valuable intermediate with the principles of green chemistry. bohrium.commdpi.com

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Principle & Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and uniformly. Reduces reaction times, increases yields, and often improves product purity. | Development of rapid, energy-efficient protocols for the core 1,2-thiazole ring formation or subsequent derivatization reactions. |

| Ultrasonic Irradiation | Employs sound energy to induce cavitation, enhancing reaction rates and yields through improved mass transfer and particle size reduction. | Facilitating heterogeneous reactions or overcoming activation energy barriers in the synthesis pathway under milder conditions. |

| Green Solvents (e.g., Water, Ionic Liquids) | Replaces hazardous and volatile organic solvents with environmentally benign alternatives, reducing pollution and improving safety. | Designing synthetic steps, particularly cyclization or substitution reactions, that can be performed in aqueous media or recyclable ionic liquids. |

| Biocatalysis | Uses enzymes as catalysts, offering high selectivity and specificity under mild conditions, and reducing the need for protecting groups. | Exploring enzymatic pathways for the stereoselective modification of derivatives, enhancing their potential use in pharmaceutical applications. |

Rational Design of Derivatives with Tunable Properties

The inherent reactivity of the chloromethyl group makes this compound an ideal scaffold for rational drug design and the development of functional materials. By strategically modifying this functional group and other positions on the thiazole ring, a diverse library of derivatives can be created with finely tuned electronic, steric, and physicochemical properties. This approach is central to modern medicinal chemistry, where thiazole-containing compounds are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.comnih.govnih.gov

Future research will likely focus on designing derivatives where the chloromethyl moiety is replaced by various nucleophiles to introduce new functionalities. For example, reaction with thiols, amines, or alcohols could yield novel compounds with altered solubility, lipophilicity, and biological target affinity. asianpubs.org The design strategy may also involve modifying the methoxy (B1213986) group at the 3-position or introducing substituents at the 5-position to modulate the molecule's interaction with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This systematic derivatization, guided by structure-activity relationship (SAR) studies, is crucial for optimizing lead compounds in drug discovery. tandfonline.com

Table 2: Strategies for Rational Derivative Design

| Modification Site | Potential Reagents/Groups | Desired Outcome/Tunable Property |

|---|---|---|

| C4-Chloromethyl Group | Thiols, Amines, Azides, Phenols, Carboxylates | Introduce diverse functional groups to modulate biological activity, improve target binding, and alter physicochemical properties (e.g., solubility). |

| C3-Methoxy Group | Demethylation followed by alkylation with larger or functionalized alkyl chains | Investigate the role of this substituent in target engagement; modify steric bulk and hydrogen bonding capacity. |

| C5 Position | Halogenation, Nitration, followed by cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduce aromatic or aliphatic groups to explore new chemical space and expand structure-activity relationships. |

Advanced Mechanistic Studies using Computational Chemistry

Computational chemistry has become an indispensable tool for understanding molecular properties and predicting reactivity, thereby accelerating the design of novel compounds. mdpi.com For this compound, advanced computational methods can provide deep insights into its electronic structure, reaction mechanisms, and potential interactions with biological macromolecules.

Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com Such studies can help predict the reactivity of the chloromethyl group and guide the synthesis of new derivatives. nih.gov Molecular docking simulations can further be used to model the binding of designed derivatives to the active sites of specific protein targets, providing a rational basis for their potential biological activity. rsc.orgnih.gov These in silico studies can prioritize the synthesis of compounds with the highest predicted affinity and efficacy, saving significant time and resources. nih.gov

Table 3: Computational Methods and Their Applications

| Computational Method | Key Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution. | Predicts chemical reactivity, stability, and sites susceptible to nucleophilic or electrophilic attack. Guides synthetic design. |

| Molecular Docking | Binding affinity, binding mode, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with a biological target. | Elucidates potential mechanisms of action and helps in the rational design of derivatives with enhanced biological activity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed analysis of reaction mechanisms, especially for enzyme-catalyzed reactions. | Investigates the metabolic pathways of derivatives or their covalent modification of target proteins with high accuracy. |

Integration with High-Throughput Synthesis and Screening Technologies

The convergence of automated synthesis and high-throughput screening (HTS) has revolutionized the process of drug discovery and materials science. The this compound scaffold is well-suited for integration into these platforms. Its reactive handle allows for parallel synthesis, where a core structure is rapidly reacted with a large library of building blocks to generate thousands of distinct derivatives. researchgate.net

A library of compounds based on the this compound core could be synthesized and subsequently screened against a wide array of biological targets, such as kinases, proteases, or microbial strains, to identify "hits" with desired activities. researchgate.netnih.gov This approach significantly accelerates the identification of lead compounds compared to traditional methods. nih.gov Fragment-based screening is another powerful technique where small, simple molecules (fragments) are screened for weak binding to a target; promising thiazole-based fragments can then be elaborated into more potent lead compounds. nih.gov The application of these high-throughput technologies will be essential for systematically exploring the chemical space around this compound and efficiently identifying novel compounds with valuable therapeutic or material properties.

Table 4: High-Throughput Technology Workflow

| Stage | Technology | Objective |

|---|---|---|

| 1. Library Synthesis | Parallel Synthesis / Automated Chemistry | Rapidly generate a large and diverse library of derivatives from the this compound scaffold. |

| 2. Primary Screening | High-Throughput Screening (HTS) | Screen the entire library at a single concentration against one or more biological targets to identify initial "hits." |

| 3. Hit Confirmation | Dose-Response Screening | Re-test the initial hits at multiple concentrations to confirm their activity and determine potency (e.g., IC₅₀ or EC₅₀ values). |

| 4. Secondary Assays | Orthogonal & Selectivity Assays | Validate hits in different assay formats and test against related targets to assess selectivity and rule out non-specific activity. |

Q & A

Q. What synthetic strategies are effective for preparing 4-(Chloromethyl)-3-methoxy-1,2-thiazole?

- Methodological Answer : The synthesis of this compound can be approached via:

- Cyclization Reactions : Adapting methods for analogous heterocycles (e.g., triazoles or thiazoles). For example, refluxing thioamide precursors with α-halo ketones in polar solvents like DMSO, as demonstrated in triazole syntheses (65% yield under 18-hour reflux) .

- Post-Synthetic Modification : Introducing the chloromethyl group via chlorination of a hydroxymethyl precursor using agents like SOCl₂ or PCl₅, as seen in related thiazole derivatives .

- Methoxy Group Introduction : Alkylation of a hydroxylated thiazole intermediate using methylating agents (e.g., methyl iodide) in basic conditions.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., methoxy resonance at ~3.9 ppm and chloromethyl at ~4.5 ppm) .

- IR Spectroscopy : Identify functional groups (C-Cl stretch at ~600–800 cm⁻¹, C-O-C stretch at ~1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group is highly reactive toward nucleophiles (amines, thiols). For example:

- Amine Substitution : React with primary amines in ethanol under reflux to yield amino-methyl derivatives, as shown in triazole-thione systems .

- Thiol Exchange : Use thiols in basic media (e.g., K₂CO₃/DMF) to generate thioether-linked analogs, a strategy employed in bioactive thiazole derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map electron density and predict reactive sites (e.g., C-5 position due to methoxy’s electron-donating effect) .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled chloromethyl groups to identify intermediates via NMR .

- Kinetic Studies : Compare reaction rates under varying conditions (solvent polarity, temperature) to infer mechanism (SN1 vs. SN2) .

Q. How to resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate antimicrobial activity using consistent protocols (e.g., MIC testing against S. aureus and E. coli) to control for variability .

- Purity Analysis : Employ HPLC to verify compound purity (>95%), as impurities can skew bioactivity results .

- Comparative Studies : Test analogs (e.g., 3-methyl vs. 3-methoxy) to isolate structural contributors to activity .

Q. What strategies optimize reaction conditions for synthesizing derivatives with improved pharmacological profiles?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 hours to 30 minutes) while maintaining yields, as shown in triazole-thiadiazine systems .

- Green Chemistry : Replace toxic solvents (DMSO) with ionic liquids or water-ethanol mixtures, improving sustainability without sacrificing efficiency .

- High-Throughput Screening : Automate reaction parameter variation (temperature, catalyst loading) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.